Product packaging for 2,4,5-Trichlorophenolate(Cat. No.:)

2,4,5-Trichlorophenolate

Cat. No.: B1259039
M. Wt: 196.4 g/mol
InChI Key: LHJGJYXLEPZJPM-UHFFFAOYSA-M
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Description

Contextualizing 2,4,5-Trichlorophenolate within Chlorinated Organic Compound Research

This compound is the salt form of 2,4,5-trichlorophenol (B144370) (TCP), an organochloride compound that has been used historically as a fungicide and herbicide. wikipedia.org The parent compound, 2,4,5-trichlorophenol, is a gray flaky or needle-shaped solid with a potent phenolic odor. smolecule.com Its chemical structure consists of a benzene (B151609) ring substituted with three chlorine atoms at the 2, 4, and 5 positions and a hydroxyl group at the 1 position. smolecule.com

The significance of this compound in environmental research stems from its role as an intermediate in the production of other chemicals. wikipedia.orgsmolecule.com It was a key component in the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a major ingredient in the defoliant Agent Orange. wikipedia.orgsmolecule.com The production of 2,4,5-T and other related compounds often involved the hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791), a process that could inadvertently lead to the formation of highly toxic byproducts. smolecule.com

The environmental behavior of its parent compound, 2,4,5-trichlorophenol, is characterized by low volatility and moderate solubility in water. tpsgc-pwgsc.gc.ca Once in the environment, it can adsorb to organic matter in the soil and dissolve at a moderate rate, potentially contaminating groundwater or surface water. tpsgc-pwgsc.gc.ca

Significance of this compound as a Precursor in Environmental Contaminant Formation

A primary reason for the intense scientific scrutiny of this compound is its role as a direct precursor to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), one of the most toxic of the dioxin congeners. wikipedia.orgresearchgate.net The synthesis of 2,4,5-trichlorophenol, particularly through the hydrolysis of 1,2,4,5-tetrachlorobenzene at elevated temperatures and pressures, can result in the unintended formation of TCDD as a contaminant. smolecule.com

Theoretical and experimental studies have elucidated the mechanisms by which this compound can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs). The reaction of the this compound anion with 2,4-dichlorophenol (B122985), for instance, has been investigated as a pathway to the formation of trichlorinated dibenzo-p-dioxins. nih.gov Research has shown that the formation of a "predioxin" is the initial step, which can then proceed through various routes to form different TCDD isomers. nih.gov

The rate of TCDD formation from phenolic compounds like 2,4,5-trichlorophenol is influenced by temperature, with higher temperatures generally increasing the rate of conversion. nih.govnih.gov Studies have explored various reaction mechanisms, including direct condensation and radical-propagated pathways, to understand the formation of PCDDs from 2,4,5-trichlorophenol. researchgate.netacs.org These investigations are crucial for developing strategies to minimize the formation of these hazardous compounds during industrial processes and waste incineration.

The following interactive data table provides a summary of key research findings related to the formation of contaminants from this compound and its parent compound.

Precursor(s)Contaminant(s) FormedKey Findings
This compound anion and 2,4-dichlorophenolTrichlorinated dibenzo-p-dioxins (T3CDDs)The reaction proceeds through the formation of a predioxin, which can then evolve into various T3CDD isomers like 2,3,7-T3CDD and 1,3,8-T3CDD. nih.gov
Two 2,4,5-Trichlorophenol molecules2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Direct intermolecular condensation of two 2,4,5-TCP molecules primarily produces 2,3,7,8-TCDD. acs.org
2,4,5-Trichlorophenol (radical reactions)TCDD and Pentachlorodibenzo-p-dioxin (PeCDD)At lower temperatures, radical-mediated pathways can lead to the formation of both TCDD and PeCDD. acs.org
2,4,5-TrichlorophenolTetrachlorodibenzo-p-dioxinHeating 2,4,5-trichlorophenol to 600°C resulted in a high formation rate of tetrachlorodibenzo-p-dioxin. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl3O- B1259039 2,4,5-Trichlorophenolate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trichlorophenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJGJYXLEPZJPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3O-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Formation Mechanisms of 2,4,5 Trichlorophenolate and Associated Byproducts

Industrial and Laboratory Synthesis Pathways of 2,4,5-Trichlorophenol (B144370)

The production of 2,4,5-trichlorophenol has been achieved through several chemical routes, each with distinct advantages and challenges. These methods primarily involve the manipulation of chlorinated benzene (B151609) derivatives.

Hydrolysis of Tetrachlorobenzene Isomers

A prominent industrial method for synthesizing 2,4,5-trichlorophenol is the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791). chemicalbook.comchemdad.com This process typically involves heating 1,2,4,5-tetrachlorobenzene with aqueous sodium hydroxide (B78521). The reaction facilitates a nucleophilic aromatic substitution, where a chlorine atom is replaced by a hydroxyl group. While this method can achieve a yield of 75.8%, it is not without its drawbacks. A significant risk is the formation of regioisomers, such as 2,3,5-trichlorophenol (B165520), due to the symmetry of the starting material.

Historically, this hydrolysis has been carried out using methanol (B129727) and sodium hydroxide under elevated pressure or ethylene (B1197577) glycol and sodium hydroxide at atmospheric pressure. nih.govsmolecule.com However, these high-temperature and alkaline conditions are also conducive to the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govlibretexts.orggoogle.com The conventional industrial process, reacting 1,2,4,5-tetrachlorobenzene with methanolic or aqueous methanolic sodium hydroxide at temperatures around 180°C to 190°C, has been identified as a source of TCDD contamination. google.com

Chlorination of Dichlorophenol Isomers

The direct chlorination of dichlorophenol isomers presents another pathway to 2,4,5-trichlorophenol. Specifically, the chlorination of 2,5-dichlorophenol (B122974) can yield 2,4,5-trichlorophenol. chemicalbook.comchemdad.comgoogle.com However, this direct chlorination is often difficult to achieve and can result in poor yields. chemicalbook.comchemdad.com

To improve selectivity, the reaction can be carried out in the presence of a liquid inert polar aprotic reaction medium, such as nitrobenzene (B124822) or 1,2-dichloroethane, and a Lewis acid catalyst like aluminum chloride. google.com This method has been shown to produce a higher ratio of 2,4,5-trichlorophenol to the undesired 2,3,6-trichlorophenol (B165527) isomer. google.com The use of a stoichiometric amount of chlorine is preferred to avoid leftover 2,5-dichlorophenol or the over-chlorination to 2,3,4,6-tetrachlorophenol (B30399). google.com Another approach involves the selective chlorination of 2,5-dichlorophenol with sulfuryl chloride in the presence of concentrated sulfuric acid and a sulfur catalyst, which operates under acidic conditions and at lower temperatures. google.com

The chlorination of phenol (B47542) itself is a well-established method for producing various trichlorophenol isomers. However, achieving the specific 2,4,5-substitution pattern requires careful control of reaction conditions to avoid the formation of other isomers like 2,4,6-trichlorophenol (B30397).

Diazotization and Hydrolysis Routes

A multi-step synthesis route that avoids the high-temperature alkaline conditions associated with TCDD formation involves the diazotization and subsequent hydrolysis of 2,4,5-trichloroaniline (B140166). google.com This process begins with the nitration of 1,2,4-trichlorobenzene (B33124) to form 1,2,4-trichloro-5-nitrobenzene, which is then reduced to 2,4,5-trichloroaniline. google.com

The 2,4,5-trichloroaniline is then subjected to diazotization using sodium nitrite (B80452) and a strong mineral acid, such as sulfuric acid, at low temperatures (0–5°C) to form a diazonium salt. google.com This intermediate is subsequently hydrolyzed, often with the aid of a copper(II) sulfate (B86663) catalyst, to yield 2,4,5-trichlorophenol. chemicalbook.com This method has been reported to produce 2,4,5-trichlorophenol that is analytically free of TCDD. google.com

Synthesis RouteKey ReactantsCatalysts/ConditionsReported Yield/PurityKey Byproducts/Challenges
Hydrolysis of 1,2,4,5-Tetrachlorobenzene 1,2,4,5-Tetrachlorobenzene, Sodium HydroxideHigh temperature (140-220°C), Methanol or Ethylene Glycol75.8% yield 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), 2,3,5-trichlorophenol nih.gov
Chlorination of 2,5-Dichlorophenol 2,5-Dichlorophenol, ChlorineLewis acid (e.g., AlCl₃), Inert polar aprotic solventHigher ratio of 2,4,5- to 2,3,6-isomer google.com2,3,6-trichlorophenol, 2,3,4,6-tetrachlorophenol google.com
Diazotization and Hydrolysis 2,4,5-Trichloroaniline, Sodium Nitrite, Sulfuric AcidCopper(II) sulfate, Low temperature (0-5°C) for diazotization58-70% yield, 95-96% purity Analytically free of TCDD google.com

Mechanistic Studies on Polychlorinated Dibenzo-p-dioxin (B167043) (PCDD) Formation from 2,4,5-Trichlorophenolate Precursors

The formation of PCDDs, particularly the highly toxic 2,3,7,8-TCDD, is a significant concern in the synthesis and thermal decomposition of 2,4,5-trichlorophenol and its salt, this compound. Understanding the mechanisms of PCDD formation is crucial for developing safer manufacturing processes.

Direct Intermolecular Condensation Mechanisms

One of the primary pathways for TCDD formation is the direct intermolecular condensation of two molecules of 2,4,5-trichlorophenol or its corresponding phenolate (B1203915). This reaction is believed to proceed through a second-order mechanism with respect to 2,4,5-trichlorophenol. researchgate.net Theoretical studies have shown that the reaction between the this compound anion and 2,4-dichlorophenol (B122985) leads to the formation of trichlorinated dibenzo-p-dioxins (T3CDDs). nih.gov The initial step involves the formation of a "predioxin" intermediate. nih.gov

Ab initio calculations have explored four potential pathways for the direct condensation of two 2,4,5-TCP molecules. acs.orgresearchgate.net These studies suggest that 2,3,7,8-TCDD is the sole PCDD isomer produced through this direct condensation route. acs.orgresearchgate.net The formation of TCDD from two molecules of sodium this compound is a key reaction that occurs under the high-temperature and alkaline conditions of certain synthesis methods. libretexts.org

Radical-Mediated Reaction Pathways

In addition to direct condensation, radical-mediated reactions are also significant pathways for PCDD formation from 2,4,5-trichlorophenol. These pathways become particularly relevant at higher temperatures, such as those found in combustion processes. researchgate.net

Role of Phenoxy Radicals

The formation of polychlorinated dibenzo-p-dioxins (PCDDs) from this compound is significantly influenced by the behavior of phenoxy radicals. The 2,4,5-trichlorophenoxy radical is a key intermediate, and its generation is a critical step in the formation of dioxins. nih.govacs.org The process of forming the 2,4,5-trichlorophenoxy radical from 2,4,5-trichlorophenol is a highly endothermic reaction. However, in the presence of catalysts such as copper(II) oxide (CuO), this process becomes significantly exothermic and facile, suggesting that CuO can be an efficient catalyst for producing polychlorinated phenoxy radicals, which are known precursors to dioxins. nih.govacs.org

Once formed, these phenoxy radicals can undergo self-condensation or cross-condensation reactions. nih.govsci-hub.se Theoretical studies have explored various reaction pathways involving these radicals. For instance, the coupling of two 2,4,5-trichlorophenoxy radicals is a primary route for the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). acs.orgacs.org The substitution pattern of the resulting PCDD/F is determined by the halogenated phenols involved in the reaction. sci-hub.se

Beyond the traditionally considered chlorophenoxy radicals, research has proposed that other radical species, such as substituted phenyl radicals and phenoxyl diradicals, also serve as potential sources for PCDD/F formation. nih.gov These alternative radical pathways expand the understanding of dioxin formation from chlorophenol precursors. nih.gov For example, studies on 2-chlorophenol (B165306) suggest that chlorinated phenyl radicals and chlorinated α-ketocarbenes have significant potential for PCDD/F formation, with some pathways involving these radicals being energetically more favorable than those involving the chlorophenoxy radical. acs.org

The reaction temperature plays a crucial role in the pathways dominated by phenoxy radicals. At lower temperatures, different pathways may compete, with one favoring the formation of TCDD and another leading to pentachlorodibenzo-p-dioxins (PeCDD). acs.orgacs.org

Influence of Hydrogen Radicals

Hydrogen radicals (H•) play a significant role in the initial steps of polychlorinated dibenzo-p-dioxin and dibenzofuran (B1670420) (PCDD/F) formation from chlorophenols in environments like incinerators. figshare.com The reactions of chlorophenols with atomic hydrogen are crucial elementary steps, and understanding their mechanisms and kinetics is essential for comprehending PCDD/F formation. figshare.com

Theoretical studies using density functional theory (DFT) have shown that the substitution pattern on the phenol ring significantly affects the strength and reactivity of the O-H bond in chlorophenols. figshare.com Intramolecular hydrogen bonding is a decisive factor in the reactivity of O-H bonds, especially for ortho-substituted phenols. figshare.com

The interaction with hydrogen radicals can lead to the formation of various potential radical intermediates that contribute to PCDD/F formation. nih.gov For example, reactions of 2-chlorophenol with atomic hydrogen can produce substituted phenoxyl diradicals, which are considered direct intermediates of PCDD/Fs, with small energy barriers and large reaction energies, particularly at high temperatures. nih.gov

Anionic Mechanism Investigations

The formation of dioxins from chlorophenols can also proceed through anionic mechanisms, particularly involving the chlorophenolate anion. nih.gov Theoretical investigations have been conducted on the reaction of the this compound anion with 2,4-dichlorophenol, which leads to the formation of trichlorinated dibenzo-p-dioxins (T3CDDs). nih.gov

The initial step in this process is the formation of a predioxin intermediate. nih.gov This predioxin can then evolve through multiple routes. Two of these pathways directly yield the products 2,3,7-T3CDD and 1,3,8-T3CDD. nih.gov The other two routes lead to different predioxin-type intermediates, which can subsequently undergo further reactions to form new predioxins or T3CDDs. nih.gov This highlights the complexity of dioxin formation via anionic pathways. nih.gov

Thermodynamic analysis at various temperatures (298.15 K, 600 K, 900 K, and 1200 K) indicates that at higher temperatures, the Gibbs energy barrier for the formation of the initial predioxin is the rate-determining step for the entire process. nih.gov However, at lower temperatures, this barrier is comparable to the barriers for its subsequent evolution into 2,3,7-T3CDD. nih.gov This finding contrasts with earlier proposals that suggested the closure of the central ring was the rate-limiting step. nih.gov The rate constant for PCDD formation through this anionic mechanism increases with temperature, which is consistent with experimental observations of increased trichlorophenol conversion at higher temperatures in the gas phase without a catalyst. nih.gov

Computational Chemistry Approaches to PCDD Formation

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of polychlorinated dibenzo-p-dioxin (PCDD) formation from precursors like this compound. These methods provide detailed insights into reaction pathways, transition states, and the thermodynamics and kinetics of these reactions, which are often difficult to study experimentally due to the high toxicity of the compounds involved. acs.orgacs.orgresearchgate.net

Ab Initio Calculation Methodologies

Ab initio calculations have been employed to investigate the formation mechanisms of PCDDs from 2,4,5-trichlorophenol (2,4,5-TCP) for the first time. acs.orgacs.org These studies have examined multiple possible pathways, including direct intermolecular condensation of 2,4,5-TCP molecules and pathways involving radical intermediates. acs.orgacs.org

One key finding from ab initio studies is that in the direct condensation of two 2,4,5-TCP molecules, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) is the exclusive PCDD isomer formed among the three considered (2,3,7,8-TCDD, 1,2,4,7,8-PeCDD, and 1,2,4,6,7,9-HxCDD). acs.orgacs.org However, when the reaction proceeds via radical pathways, there is a competition between different reaction path types. At lower temperatures, one pathway preferentially forms TCDD, while another favors the formation of PeCDD. acs.orgacs.org

To achieve accurate results, these calculations often use large basis sets, such as 6-311++G(2d,2p), to evaluate the electronic energy. acs.org The Gibbs energy changes for the rate-determining steps are calculated at various temperatures (e.g., 300, 600, 900, and 1200 K) to understand the temperature dependence of the different pathways. acs.org For instance, the ratio of 2,3,7,8-TCDD to total PCDDs was found to decrease with increasing temperature for one radical pathway type, while it increased for another. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is another powerful computational method widely applied to study PCDD formation. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31+G(d), 6-311+G(3df,2p)), have been used to investigate the reaction of the this compound anion with 2,4-dichlorophenol. nih.gov These studies have successfully mapped out the complex reaction network involving the formation and evolution of predioxin intermediates. nih.gov

DFT has also been instrumental in exploring new mechanistic insights beyond the traditional chlorophenoxy radical pathway. acs.org For example, DFT calculations on 2-chlorophenol revealed that chlorinated phenyl radicals and chlorinated α-ketocarbenes are also significant contributors to PCDD/F formation, with some of their reaction pathways being energetically more favorable. acs.org

Furthermore, DFT has been used to study the reactions of chlorophenols with atomic hydrogen, providing a detailed understanding of the mechanism and kinetic properties of these initial steps in PCDD/F formation. figshare.com The profiles of the potential energy surface are constructed at levels like MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) to model the reactions. figshare.com Rate constants over a wide temperature range (600-1200 K) are then calculated using methods like canonical variational transition-state theory (CVT) with small curvature tunneling (SCT) contributions. figshare.comresearchgate.net These theoretical investigations provide crucial kinetic data for modeling PCDD/F formation in real-world scenarios like waste incineration. figshare.com

Recent DFT studies on the formation of 2,3,7,8-TCDD from 2,4,5-TCP have explored free-radical, direct condensation, and anionic mechanisms. researchgate.net These studies, using the B3LYP functional with the 6-311++G(d,p) basis set, have calculated thermodynamic parameters (ΔH, ΔS, and ΔG), reaction barriers, and rate constants across a temperature range of 300–1200 K. researchgate.net The results highlight the importance of the radical mechanism, especially at higher temperatures. researchgate.net

Table 1: Comparison of Computational Methodologies for PCDD Formation Studies

Methodology Key Focus Example Application Key Findings
Ab Initio Fundamental reaction pathways from first principles. Formation of PCDDs from 2,4,5-TCP. acs.orgacs.org Direct condensation yields only 2,3,7,8-TCDD; radical pathways show temperature-dependent product distribution. acs.orgacs.org
DFT Mechanistic and kinetic studies of complex reactions. Reaction of this compound with 2,4-dichlorophenol. nih.gov Identified complex network of predioxin intermediates and temperature-dependent rate-determining steps. nih.gov
DFT Exploring novel reaction mechanisms. Formation of PCDD/Fs from 2-chlorophenol. acs.org Chlorinated phenyl radicals and α-ketocarbenes are also important precursors. acs.org

| DFT with CVT/SCT | Calculating reaction rate constants. | Reactions of chlorophenols with atomic hydrogen. figshare.com | Provided rate-temperature formulas for elementary reactions, crucial for kinetic modeling. figshare.com |

Identification of Intermediate Species in Dioxin Formation

The formation of dioxins from this compound involves a series of complex reactions with various transient intermediate species. Identifying these intermediates is crucial for a complete understanding of the reaction mechanisms.

A key intermediate in the formation of 2,3,7,8-TCDD is the 2,4,5-trichlorophenoxy radical . nih.govacs.org This radical is formed through the abstraction of a hydrogen atom from the hydroxyl group of 2,4,5-trichlorophenol. nih.gov In the presence of catalysts like CuO, a HOCu-2,4,5-trichlorophenolate complex is formed as an intermediate, which then desorbs the chlorophenoxy radical. nih.govacs.org

In the anionic mechanism, a predioxin is a crucial intermediate formed from the reaction of a this compound anion with another chlorophenol molecule. nih.gov This predioxin can then undergo further reactions to form the final dioxin product or other predioxin-type intermediates. nih.gov

Beyond the primary phenoxy radical, other radical intermediates have been proposed. Theoretical studies suggest the involvement of substituted phenyl radicals and phenoxyl diradicals as potential sources for PCDD/F formation. nih.gov For instance, in the pyrolysis of 2-chlorophenol, the 2-chlorophenoxyl radical can decompose to form a chlorocyclopentadienyl radical , which in turn can lead to the formation of other products like naphthalene (B1677914) and chloronaphthalene. acs.org

The reaction of 2-chlorophenol also points to the formation of the chlorinated phenyl radical and the chlorinated α-ketocarbene as important intermediates in PCDD/F formation. acs.org In some cases, the reaction pathways involving these intermediates are energetically more favorable than those involving the chlorophenoxy radical. acs.org

Table 2: Key Intermediate Species in Dioxin Formation from Chlorophenolates

Intermediate Species Formation Pathway Role in Dioxin Formation
2,4,5-Trichlorophenoxy radical H-abstraction from 2,4,5-trichlorophenol, often catalyzed. nih.gov Primary precursor for self-condensation to form TCDD. acs.orgacs.org
Predioxin Anionic reaction of this compound with a chlorophenol. nih.gov Intermediate that cyclizes to form the dioxin ring structure. nih.gov
Substituted Phenyl Radicals Formed from chlorophenoxy radicals. nih.gov Alternative precursors for PCDD/F formation. nih.gov
Phenoxyl Diradicals Formed from chlorophenoxy radicals. nih.gov Direct intermediates in the formation of PCDD/Fs at high temperatures. nih.gov
HOCu-2,4,5-trichlorophenolate complex Reaction of 2,4,5-trichlorophenol with CuO. nih.gov Facilitates the formation of the 2,4,5-trichlorophenoxy radical. nih.gov
Ortho-Phenoxyphenols (POPs)

Ortho-phenoxyphenols, also known as polychlorinated phenoxyphenols (PCPPs) or "predioxins," are significant intermediates in the formation of PCDDs from chlorophenolates. nih.govscispace.com The formation mechanism proceeds via the dimerization of phenoxy radicals. Specifically, in the gas phase, a 2,4,5-trichlorophenoxy radical can react with a this compound molecule. This condensation step, analogous to the Ullmann condensation, results in the formation of a POP. nih.gov The reaction can be described as a radical mechanism where not only chlorine but also hydrogen atoms can be substituted. nih.gov

Once formed, these ortho-phenoxyphenol intermediates can undergo intramolecular ring closure to form the stable tricyclic structure of a PCDD. scispace.com This cyclization reaction involves the elimination of a molecule, such as hydrogen chloride (HCl), to create the second ether linkage. In some instances, unexpected products can arise from a Smiles rearrangement of the initially formed diaryl ether (phenoxyphenol) intermediate.

Polychlorinated Dihydroxybiphenyls (DOHBs)

Polychlorinated dihydroxybiphenyls (DOHBs) have been identified as key intermediates in the formation pathway of PCDFs from chlorophenols. nih.gov The mechanism for their formation also involves the initial generation of phenoxy radicals. Two of these radicals can dimerize, coupling at the ortho-position carbon atoms that are not substituted with chlorine. This dimerization is accompanied by the migration of hydrogen atoms to the phenolic oxygen groups, resulting in a dihydroxybiphenyl structure. nih.gov

These DOHB intermediates are subsequently converted into PCDFs through a condensation reaction. nih.gov The formation of both DOHBs and their subsequent transformation into PCDFs is highly dependent on factors such as the reaction temperature, the specific substitution pattern of the chlorophenol precursor, and the concentration of oxygen. nih.gov The metabolism of 2,4,5-trichlorophenol has also been shown to produce dimerized metabolites such as dihydroxyhexachlorobiphenyl, illustrating the tendency of these structures to form. nih.govnih.gov

Catalytic Effects on Dioxin Formation Pathways

The formation of dioxins and their precursors from this compound is not solely a function of thermal reactions; it is significantly influenced by the presence of catalysts. Various surfaces and compounds can accelerate the key reaction steps, leading to a higher yield of these toxic byproducts. Metal oxides and activated carbon are two of the most studied catalytic surfaces in this context.

Metal Oxide Catalysis (e.g., CuO, CuCl2)

Copper compounds, particularly copper(II) oxide (CuO) and copper(II) chloride (CuCl2), are potent catalysts for dioxin formation. researchgate.net The catalytic activity of metal oxides is greatest around 400 °C, which supports the theory of de novo synthesis of dioxins on fly ash particles downstream of combustion processes. researchgate.net

Theoretical studies using density functional theory (DFT) have explored the reaction between 2,4,5-trichlorophenol and CuO. publications.gc.canih.gov These calculations show that the interaction involves several key steps:

Formation of a chlorophenolate complex : The 2,4,5-trichlorophenol molecule interacts with the CuO surface, forming a HO-Cu-2,4,5-trichlorophenolate complex. publications.gc.canih.govorganic-chemistry.org

Facile production of phenoxy radicals : The catalyst facilitates the abstraction of the hydroxyl hydrogen atom, leading to the easy formation of a 2,4,5-trichlorophenoxy radical. publications.gc.canih.govorganic-chemistry.org

Reduction of Copper : The process involves the reduction of Cu(II) to Cu(I) as the chlorophenoxy radical desorbs from the complex. publications.gc.canih.govorganic-chemistry.org

Catalytic Reaction Intermediates and Products
ReactantCatalystKey IntermediatePrimary ProductThermodynamic Profile
2,4,5-TrichlorophenolCuOHO-Cu-2,4,5-trichlorophenolate complex2,4,5-Trichlorophenoxy radicalExothermic
Activated Carbon Catalysis

Activated carbon surfaces can also play a significant catalytic role in the formation of dioxins. Research has demonstrated that activated carbon can catalyze the condensation reaction of 2,4,6-trichlorophenol into PCDDs. nih.gov While this study used a different isomer, the principle applies to chlorophenols more broadly. The large, porous surface area of activated carbon provides sites for the adsorption of precursor molecules like this compound. On this surface, the subsequent condensation and cyclization reactions to form PCDDs are facilitated. In industrial settings, the regeneration of activated carbon used for water treatment has been identified as a potential source of dioxins, with tetrachlorodibenzo-p-dioxin (TCDD) being detected in fly ash and flue gas from regeneration kilns operating at around 800°C.

Influence of Reaction Conditions on Byproduct Speciation

The type and quantity of byproducts formed from this compound are not fixed but are strongly influenced by the specific conditions of the reaction environment. Temperature, in particular, has a profound effect on the kinetics and pathways of these reactions.

Temperature Dependence of Reaction Kinetics

Temperature is a critical parameter controlling the formation of dioxins and related byproducts from this compound. The rate of formation of TCDD from 2,4,5-trichlorophenol is observed to be highest when heated to 600°C (873 K). nih.gov

Quantum chemical studies have investigated the reaction mechanisms for TCDD formation from 2,4,5-trichlorophenol over a temperature range of 300–1200 K. nih.gov These studies highlight the importance of the radical mechanism, which shows a significant increase in dioxin formation around 900 K. This aligns with experimental observations showing an increased conversion of trichlorophenol in the non-catalytic gas phase reaction between 600 K and 900 K. nih.gov

Furthermore, the reaction temperature directly influences the speciation of byproducts, affecting the ratio of PCDDs to PCDFs. nih.gov The formation of DOHBs (PCDF precursors) and their subsequent condensation is highly temperature-dependent. nih.gov In the context of copper-catalyzed reactions, the peak catalytic activity for dioxin formation is observed at approximately 400°C. researchgate.net However, for some catalytic systems, increasing the temperature too high can lead to catalyst degradation and a loss of activity. datapdf.com

Effect of Temperature on Dioxin Formation
PrecursorConditionTemperatureObservation
2,4,5-TrichlorophenolHeating600 °C (873 K)Highest formation rate of TCDD. nih.gov
2,4,5-TrichlorophenolNon-catalytic gas phase600 - 900 KIncreased conversion to TCDD. nih.gov
ChlorophenolsMetal-catalyzed reaction~400 °C (673 K)Greatest catalytic activity for Cl2 formation (dioxin precursor step). researchgate.net
Oxygen Concentration Effects

The concentration of oxygen is a pivotal factor that dictates the transformation pathways and the spectrum of byproducts generated during the synthesis and degradation of this compound. The presence or absence of molecular oxygen determines whether oxidative or reductive processes will dominate, leading to markedly different chemical intermediates and final products.

Under aerobic conditions, where oxygen is abundant, the microbial degradation of 2,4,5-trichlorophenol (the precursor to this compound) can proceed via oxidative pathways. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,5-trichlorophenol. asm.org The initial step in this aerobic pathway involves the oxidation of 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone, a reaction catalyzed by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP). asm.org This is followed by a series of oxidative dechlorination and quinone reduction reactions that ultimately remove all chlorine atoms before the aromatic ring is cleaved. asm.orgasm.org While effective in some microbial systems, the aerobic degradation of 2,4,5-trichlorophenol can be slow in others. One study noted that in a neutral clay-loam soil, only 72% of 2,4,5-TCP was degraded over 160 days under aerobic conditions. nih.gov

In contrast, under anaerobic conditions (in the absence of oxygen), reductive dechlorination is the principal degradation mechanism. nih.govoregonstate.edu In this process, chlorine atoms on the phenol ring are sequentially replaced by hydrogen atoms. This transformation is mediated by anaerobic microorganisms that utilize the chlorinated compound as an electron acceptor. oregonstate.edu Studies on pentachlorophenol-acclimated anaerobic sludge have shown that 2,4,5-trichlorophenol can be dechlorinated at two different positions to form either 2,4-dichlorophenol or 3,4-dichlorophenol (B42033). oregonstate.edu The specific daughter products depend on the microbial consortia present. oregonstate.edu However, some studies have found that under certain anaerobic conditions, 2,4,5-trichlorophenol may not be degraded at all. nih.gov

The manufacturing process of 2,4,5-trichlorophenol itself, which involves the hydrolysis of 1,2,4,5-tetrachlorobenzene, can lead to the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), especially when reaction temperatures are not properly controlled. smolecule.comwikipedia.orglibretexts.org The thermal decomposition of sodium this compound at high temperatures can also produce TCDD. The presence and concentration of oxygen during such thermal events can influence the formation of various polychlorinated dibenzodioxins and dibenzofurans.

The following table summarizes the primary degradation pathways and resulting byproducts of 2,4,5-trichlorophenol under different oxygen concentrations.

Oxygen ConditionDominant Degradation PathwayKey Intermediates and Byproducts
Aerobic Oxidative Dechlorination2,5-dichloro-1,4-benzoquinone, 2,5-dichloro-1,4-hydroquinone, 5-chloro-1,2,4-trihydroxybenzene
Anaerobic Reductive Dechlorination2,4-Dichlorophenol, 3,4-Dichlorophenol
High-Temperature Synthesis/Decomposition Dimerization/Condensation2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Environmental Fate and Transport of 2,4,5 Trichlorophenolate

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of 2,4,5-trichlorophenolate with solid phases in the environment, such as soil and sediment, is a critical process that affects its transport and bioavailability. Sorption, the binding of the chemical to particulate surfaces, and desorption, its release back into the solution phase, are key dynamics in its environmental partitioning.

The extent of this compound sorption to soil is largely influenced by the soil's organic matter content and the type of clay minerals present. nih.gov Organic matter is a primary sorbent for many organic compounds, and 2,4,5-trichlorophenol (B144370) exhibits moderate adsorption to it. tpsgc-pwgsc.gc.ca The organic carbon-water (B12546825) partition coefficient (Koc) for 2,4,5-trichlorophenol, a measure of its tendency to bind to organic carbon, can be as high as 2,330 for the undissociated phenol (B47542) form. epa.gov However, as the pH increases and the compound ionizes to the phenolate (B1203915) form, the Koc value can drop to near zero, indicating a significant decrease in sorption. epa.gov This is because the negatively charged phenolate ion is more water-soluble and less likely to partition into the nonpolar organic matter. epa.govmcgill.ca

Clay minerals also play a role in the sorption of chlorophenols. nih.gov Studies on the related compound 2,4,6-trichlorophenol (B30397) have shown that K+-clays are more effective at adsorbing the compound than Ca2+-clays, and illite (B577164) has a higher sorption capacity than montmorillonite. nih.gov The presence of humic acids, a major component of soil organic matter, can modify the surface of clay minerals and increase their sorption capacity for chlorophenols. nih.gov However, the presence of certain metal cations, such as lead, can suppress the sorption of trichlorophenols by competing for binding sites on organic matter and clay minerals. nih.gov

In aquatic environments, this compound can partition between the water column and the bottom sediments. The same principles that govern its sorption to soil apply to aquatic sediments. The organic carbon content of the sediment is a key factor, with higher organic carbon leading to greater sorption of the less soluble, undissociated form. epa.gov Fragments of 2,4,5-trichlorophenol can be carried into waterways and deposited on the bottom, where they will then dissolve. tpsgc-pwgsc.gc.ca The process of desorption from sediments can act as a long-term source of the contaminant to the overlying water column. tpsgc-pwgsc.gc.ca Studies on other hydrophobic organic compounds have shown that desorption from sediments can be a slow process, with both rapid and slow-releasing fractions. acs.org

The sorption of chlorophenols to environmental matrices is not always an instantaneous process. Kinetic studies, which examine the rate of sorption over time, are crucial for understanding the time-dependent nature of these interactions. Research on other chlorophenols has shown that sorption can be described by pseudo-second-order kinetics, indicating that the rate-limiting step may be chemisorption. researchgate.net

Equilibrium studies describe the distribution of the chemical between the solid and aqueous phases once the system has reached a steady state. Isotherms, which plot the amount of sorbed chemical against its concentration in solution, are often nonlinear for chlorophenols, suggesting that the sorption energy is not constant across all binding sites. nih.govresearchgate.net The Freundlich isotherm model has been successfully used to describe the sorption of 2,4,6-trichlorophenol, indicating a heterogeneous distribution of sorption sites. researchgate.net Desorption studies often reveal hysteresis, where the desorption pathway is different from the sorption pathway, suggesting that some of the sorbed chemical is resistant to release. nih.govnih.gov This "aging effect" can lead to a long-term reduction in the mobility of the contaminant. nih.gov

Table 1: Sorption Parameters for Trichlorophenols in Environmental Matrices

Compound Sorbent pH Koc (L/kg) Isotherm Model Reference
2,4,5-Trichlorophenol Soil < pKa 2330 - epa.gov
This compound Soil > pKa ~0 - epa.gov
2,4,6-Trichlorophenol K+-illite - - Freundlich nih.gov
2,4,6-Trichlorophenol Ca2+-illite - - Freundlich nih.gov
2,4,6-Trichlorophenol Ash - - Freundlich researchgate.net
2,4,5-Trichlorophenol Organoclay 5 - - oieau.fr

Interactions with Aquatic Sediments

Mobility and Distribution in Aqueous and Terrestrial Systems

The mobility of this compound in the environment is a direct consequence of its sorption behavior and solubility. Its distribution between aqueous and terrestrial systems is governed by processes such as leaching, runoff, and atmospheric deposition, although the latter is less significant for this compound due to its low volatility. tpsgc-pwgsc.gc.ca

Once dissolved in water, this compound can be transported through the soil profile and potentially reach groundwater. tpsgc-pwgsc.gc.ca The primary mechanisms of groundwater transport are advection, the movement with the bulk flow of water, and dispersion, the spreading of the contaminant plume due to velocity variations and molecular diffusion. epa.gov The extent of its movement is significantly retarded by sorption to the soil matrix. As previously discussed, the high sorption of the undissociated 2,4,5-trichlorophenol at low pH will limit its mobility, while the highly soluble phenolate form at higher pH will be more mobile. epa.gov Therefore, the pH of the soil and groundwater is a critical factor in determining the potential for groundwater contamination. epa.govepa.gov The presence of co-solvents, such as methanol (B129727), can increase the mobility of hydrophobic organic compounds, but this effect is generally only significant near the source of contamination where concentrations are high. epa.gov

This compound can enter surface water bodies through direct discharge, runoff from contaminated land, or from the desorption from contaminated sediments. tpsgc-pwgsc.gc.ca Once in a river or lake, it will be subject to dilution and dispersion. tpsgc-pwgsc.gc.ca The moderate solubility of 2,4,5-trichlorophenol in water (1,200 mg/L) means that it can be transported over significant distances in the dissolved phase. tpsgc-pwgsc.gc.canih.gov The ultimate fate in surface waters will depend on a combination of physical dispersion, sorption to suspended solids and sediments, and degradation processes such as photolysis. nih.gov The partitioning to sediments can lead to the accumulation of the contaminant, creating a long-term reservoir that can be released back into the water column. tpsgc-pwgsc.gc.ca

Terrestrial Fate in Soil Systems

The environmental persistence and behavior of this compound in soil are governed by a complex interplay of physical, chemical, and biological processes. Key factors influencing its fate include adsorption to soil particles, mobility through the soil profile, and degradation by microbial populations. The dissociation of its parent compound, 2,4,5-trichlorophenol, which has a pKa of 7.43, means that in most soil environments, a significant portion of the compound will exist in its anionic phenolate form. nih.gov This characteristic plays a crucial role in its interaction with soil components.

The mobility of 2,4,5-trichlorophenol in soil is considered to be in the range of high to slight, based on reported soil organic carbon-water partitioning coefficient (Koc) values between 89 and 2300. nih.gov The anionic form, this compound, generally exhibits weaker adsorption to soils rich in organic carbon and clay compared to its neutral counterpart. nih.gov However, the specific properties of the soil, such as pH, organic matter content, and clay composition, significantly influence its sorption and subsequent mobility. nih.gov For instance, one study noted that the sorption of 2,4,5-trichlorophenol is pH-dependent, with different UV absorbance peaks observed for the protonated and deprotonated species, indicating the importance of pH in its environmental analysis. oieau.fr

Biodegradation is a significant pathway for the removal of this compound from soil, although the rates can be highly variable. Under aerobic conditions, the degradation can be slow. nih.gov For example, in one study using two different soil suspensions, complete degradation of 2,4,5-trichlorophenol at a concentration of 50 mg/L took longer than 47 and 72 days, respectively. nih.gov Another study reported that in a clay loam soil, 72% of the compound was aerobically degraded in 80 days in non-sterile conditions, compared to only 9% in sterile soil, highlighting the critical role of microorganisms. nih.gov The aerobic biodegradation half-life in a river die-away test was determined to be 23 days. nih.gov Conversely, under anaerobic conditions, the degradation of 2,4,5-trichlorophenol has been observed to be very slow or non-existent in some studies. nih.gov

Research has identified specific microorganisms capable of degrading related compounds. For example, a pure culture of Pseudomonas cepacia was found to degrade 2,4,5-trichlorophenoxyacetic acid, a related herbicide, in soil. nih.gov The degradation of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring; an increase in chlorine substituents generally leads to increased toxicity and reduced biodegradability. frontiersin.org

Table 1: Soil Partitioning Coefficients (Koc) for 2,4,5-Trichlorophenol

Koc Value Soil/Sediment Type Mobility Classification Reference
89 Not Specified High nih.gov
1700 Pahokee Peat Slight nih.gov
2300 Not Specified Slight nih.gov

Table 2: Aerobic Biodegradation of 2,4,5-Trichlorophenol in Soil and Water Systems

System Initial Concentration Degradation Time Period Reference
Soil Suspension 1 50 mg/L >47 days for complete degradation >47 days nih.gov
Soil Suspension 2 50 mg/L >72 days for complete degradation >72 days nih.gov
Non-sterile Clay Loam Not Specified 72% 80 days nih.gov
Sterile Clay Loam Not Specified 9% 80 days nih.gov
Soil Suspension 10 µg/L 15-day half-life (loss of UV absorbance) 15 days nih.gov
River Water Not Specified 690-day half-life (CO2 evolution) 690 days nih.gov

Degradation and Transformation Pathways of 2,4,5 Trichlorophenolate in Environmental Systems

Biodegradation Processes

Biodegradation represents the primary route for the environmental breakdown of 2,4,5-trichlorophenolate. This process relies on the metabolic activities of microorganisms to transform the compound into less harmful substances. Both aerobic and anaerobic conditions can support the biodegradation of this compound, each involving distinct biochemical pathways.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, the biotransformation of this compound is often initiated by monooxygenase or dioxygenase enzymes. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. The initial hydroxylation can lead to the formation of chlorinated catechols. For instance, 2,4,5-trichlorophenol (B144370) can be metabolized to intermediates such as 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone (B146588). nih.gov These intermediates are then subject to further degradation, typically involving ring opening and subsequent metabolism through central metabolic pathways. However, under certain conditions, these metabolites can also dimerize to form more complex and persistent compounds like dihydroxyhexachlorobiphenyls and hydroxypentachlorodiphenyl ethers. nih.gov While aerobic degradation can occur, some studies have indicated that it can be a very slow process for 2,4,5-trichlorophenol. nih.gov

Anaerobic Reductive Dechlorination

In the absence of oxygen, a key degradation pathway for this compound is anaerobic reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorophenol serving as an electron acceptor. This process is generally considered a more effective pathway for the breakdown of highly chlorinated phenols. Studies have shown that the reductive dechlorination of 2,4,5-trichlorophenol in anaerobic sewage sludge can yield 3,4-dichlorophenol (B42033) and 4-chlorophenol (B41353) as the final products. nih.gov This stepwise removal of chlorine atoms reduces the toxicity of the compound and makes the resulting lesser-chlorinated phenols more amenable to subsequent aerobic degradation.

Role of Microbial Consortia and Specific Strains

The complete mineralization of this compound often requires the synergistic action of a microbial consortium. epa.gov Different microbial populations within the consortium may carry out different steps of the degradation pathway. For example, one group of microorganisms may be responsible for the initial reductive dechlorination, while another group degrades the resulting partially dechlorinated phenols. epa.gov The absence of any key member of the consortium can halt the degradation process. epa.gov

Several specific bacterial strains have been identified with the ability to degrade chlorophenols. Genera such as Cupriavidus, Sphingomonas, and Mycobacterium are known to degrade a range of chlorophenols, including those with multiple chlorine substituents. mdpi.com For instance, Burkholderia cepacia AC1100 possesses a chlorophenol 4-monooxygenase capable of acting on various chlorophenols. ncats.io The enrichment of such specialized microorganisms is a critical factor in the successful bioremediation of sites contaminated with this compound.

Enzymatic Dehalogenation Pathways

The key enzymatic step in the breakdown of this compound is dehalogenation, the cleavage of the carbon-halogen bond. This can be achieved through different enzymatic mechanisms.

  • Reductive dehalogenases catalyze the removal of chlorine atoms under anaerobic conditions, replacing them with hydrogen atoms. This is a crucial first step in the anaerobic degradation pathway.
  • Monooxygenases and dioxygenases are typically involved in aerobic degradation. These enzymes introduce hydroxyl groups onto the aromatic ring, which can lead to spontaneous or enzymatically catalyzed dehalogenation. For example, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase can catalyze the conversion of 2,4,6-trichlorophenol (B30397) to 2,6-dichlorohydroquinone, releasing a chloride ion. nih.govresearchgate.net
  • The table below summarizes key enzymes involved in chlorophenol degradation.

    Enzyme Family Reaction Type Cofactors Example Substrate Product
    Monooxygenases Hydroxylation, Dehalogenation NADH, FAD, O₂ 2,4,6-Trichlorophenol 2,6-Dichlorohydroquinone
    Dioxygenases Ring Cleavage Chlorinated Catechols Ring-opened products
    Reductive Dehalogenases Reductive Dechlorination Polychlorinated Phenols Less-chlorinated Phenols

    Bioreactor System Applications (e.g., Sequencing Batch Reactors)

    Bioreactors provide a controlled environment to optimize the conditions for the microbial degradation of this compound. Sequencing Batch Reactors (SBRs) are a particularly effective technology for this purpose. SBRs operate in a cyclical manner, which allows for the establishment of different environmental conditions (e.g., anaerobic and aerobic phases) within the same reactor. This flexibility is highly advantageous for the degradation of chlorinated compounds, as it can facilitate sequential anaerobic reductive dechlorination followed by aerobic mineralization of the resulting intermediates. frontiersin.org

    Studies have demonstrated the high efficiency of SBRs in treating chlorophenol-contaminated wastewater. For example, an SBR with a combined anaerobic-aerobic operational process has been shown to be a suitable system for removing resistant chlorinated aromatic compounds. frontiersin.org The performance of these systems can be further enhanced by incorporating features like a rotating biological bed to support biofilm growth. frontiersin.org Research on SBRs has shown that complete degradation of chlorophenols and high removal of chemical oxygen demand (COD) can be achieved. nih.gov

    The table below presents findings from a study on the degradation of 2,4,6-trichlorophenol in a Sequencing Batch Reactor.

    Parameter Value Outcome
    Influent 2,4,6-TCP Concentration 50 mg/L Specific degradation rate of 8.28 mgTCP/g·VSS·h mdpi.com
    Influent 2,4,6-TCP Concentration 100 mg/L Specific degradation rate of 8.34 mgTCP/g·VSS·h mdpi.com
    Influent 2,4,6-TCP Concentration 150 mg/L Specific degradation rate of 8.37 mgTCP/g·VSS·h mdpi.com
    Influent 2,4,6-TCP Concentration 200 mg/L Specific degradation rate of 9.48 mgTCP/g·VSS·h mdpi.com
    Influent 2,4,6-TCP Concentration 230 mg/L Specific degradation rate of 9.63 mgTCP/g·VSS·h mdpi.com
    Influent 2,4,6-TCP Concentration 250 mg/L Specific degradation rate decreased to 8.32 mgTCP/g·VSS·h mdpi.com

    Photodegradation Mechanisms

    The photodegradation of this compound, the dissociated form of 2,4,5-trichlorophenol (2,4,5-TCP), is a significant process that dictates its fate and persistence in aquatic environments. This process is initiated by the absorption of ultraviolet (UV) radiation, leading to a series of chemical transformations. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

    Direct Photolysis in Aqueous Solutions

    In aqueous solutions, 2,4,5-trichlorophenol and its phenolate (B1203915) form are susceptible to direct photolysis upon irradiation with UV light. nih.govnih.gov This process involves the absorption of photons by the molecule, leading to an electronically excited state. The primary photochemical event is the cleavage of a carbon-chlorine (C-Cl) bond, a process known as heterolytic cleavage. researchgate.net This cleavage results in the substitution of a chlorine atom with a hydroxyl group (-OH) from the surrounding water molecules. nih.gov

    Indirect Photodegradation by Reactive Oxygen Species

    Indirect photodegradation pathways become important in natural waters containing dissolved organic matter and other photosensitizers. These substances absorb sunlight and produce highly reactive oxygen species (ROS), which then react with and degrade this compound. The most significant of these ROS are hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

    Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with a wide range of organic compounds. In the environment, they are primarily formed by the photolysis of nitrate (B79036) and dissolved organic matter. The reaction between the hydroxyl radical and 2,4,5-trichlorophenol in the vapor phase has an estimated rate constant of 2.1 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 6.8 days. nih.gov

    In aqueous solutions, hydroxyl radicals can react with this compound via two main pathways: electron transfer and addition to the aromatic ring. capes.gov.br The electron transfer pathway yields a 2,4,5-trichlorophenoxyl radical. acs.orgacs.org The addition of the hydroxyl radical to the ring is followed by the rapid elimination of a halide ion, leading to the formation of hydroxylated intermediates. capes.gov.br Studies on similar compounds, like pentachlorophenol, show that reaction with hydroxyl radicals accounts for a significant portion of the degradation, with the electron transfer pathway becoming more dominant for more halogenated phenols. capes.gov.br

    Singlet oxygen is another key ROS involved in the indirect photodegradation of electron-rich organic molecules like phenolates. It is an electronically excited state of molecular oxygen, generated in sunlit waters by energy transfer from excited dissolved organic matter. nsf.gov Singlet oxygen is more selective than the hydroxyl radical and reacts with phenolates primarily through a charge-transfer mechanism. nsf.gov

    Hydroxyl Radical Reactions

    Identification and Characterization of Phototransformation Products

    The photodegradation of this compound results in a variety of transformation products, primarily through stepwise reductive dechlorination and hydroxylation. The initial and most common products are dichlorophenols and trichlorodihydroxybenzenes (chlorinated catechols or hydroquinones). nih.gov

    In the photodegradation of the related herbicide 2,4,5-T, the major products identified were those resulting from the substitution of one of the chlorine atoms at the 2-, 4-, or 5-position by a hydroxyl group. researchgate.net Additionally, products from the hydroxylation of the benzene (B151609) ring at the 3- and 6-positions were also found. researchgate.net Reductive dechlorination of 2,4,5-trichlorophenol in anaerobic sewage sludge has been shown to produce 3,4-dichlorophenol and 4-chlorophenol. nih.gov Further degradation can lead to oxidative ring opening, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and chloride ions. chemicalbook.com

    Table 1: Identified Phototransformation Products of 2,4,5-Trichlorophenol and Related Compounds

    Parent CompoundTransformation ProductFormation PathwayReference
    2,4,5-TrichlorophenolDichlorophenols (e.g., 3,4-dichlorophenol, 4-chlorophenol)Reductive Dechlorination nih.gov
    2,4,5-TrichlorophenolDihydroxydichlorobenzenesHydroxylation
    2,4,5-TrichlorophenolTrichlorocatecholHydroxylation
    2,4,5-Trichlorophenoxyacetic acidChlorohydroxyphenoxyacetic acidsHydrolytic Dechlorination researchgate.net
    2,4,5-Trichlorophenoxyacetic acidHydroxylated 2,4,5-TRing Hydroxylation researchgate.net
    Pentachlorophenol2,3,5,6-Tetrachlorophenol, 2,3,4,6-Tetrachlorophenol (B30399)Reductive Dechlorination researchgate.net
    Pentachlorophenol2,4,5-TrichlorophenolReductive Dechlorination researchgate.net

    Influence of Environmental Parameters on Photodegradation Kinetics

    Several environmental factors can significantly influence the rate and pathway of this compound photodegradation.

    pH: The pH of the aqueous solution is a critical parameter. The pKa of 2,4,5-trichlorophenol is approximately 7.37-7.43. nih.govchemicalbook.com At pH values above the pKa, the compound exists predominantly in its anionic phenolate form (this compound). The phenolate form is generally more susceptible to oxidation and photodegradation than the undissociated phenol (B47542) form. However, studies on the photocatalytic degradation of 2,4,5-TCP using a TiO₂ catalyst showed the highest degradation rate was achieved at an acidic pH of 4. uobabylon.edu.iq This is attributed to the surface charge of the catalyst and the speciation of the compound. uobabylon.edu.iq In contrast, for the related 2,4,6-trichlorophenol, degradation rates were observed to be higher under alkaline conditions in other systems. researchgate.net

    Dissolved Organic Matter (DOM): DOM can have a dual effect on photodegradation. It can act as a photosensitizer, producing ROS that enhance indirect photodegradation. nsf.gov Conversely, DOM can also act as a light screen, absorbing UV radiation and reducing the light available for direct photolysis. It can also scavenge ROS, thereby inhibiting indirect photodegradation pathways.

    Presence of Other Ions: The presence of ions like nitrate (NO₃⁻) can accelerate photodegradation by producing hydroxyl radicals upon photolysis. Other ions, such as chloride (Cl⁻), can have complex effects, sometimes inhibiting the reaction depending on the pH and the specific degradation pathway.

    Season: Sunlight intensity varies with the season, directly impacting photodegradation rates. Studies have shown that the phototransformation half-life of 2,4,5-trichlorophenol in distilled water is shorter in summer (0.6 hours) compared to winter (1 hour), reflecting the higher solar irradiance. chemicalbook.comchemicalbook.com

    Table 2: Influence of Environmental Parameters on 2,4,5-Trichlorophenol(ate) Photodegradation

    ParameterEffectMechanism/ReasonReference(s)
    pH Complex; rate can be enhanced at acidic or alkaline pH depending on the system.Affects the speciation (phenol vs. phenolate) and surface charges of photocatalysts. Phenolate is generally more reactive. uobabylon.edu.iqresearchgate.net
    Dissolved Organic Matter (DOM) Dual effect: can enhance or inhibit.Acts as a photosensitizer (producing ROS) or as a light screen and ROS scavenger. nsf.gov
    Nitrate Ions (NO₃⁻) Enhances degradation.Photolyzes to form hydroxyl radicals.
    Sunlight Intensity (Season) Higher intensity (summer) leads to faster degradation.Increased photon flux for direct and indirect photolysis. chemicalbook.comchemicalbook.com

    Advanced Oxidation Processes (AOPs) for Environmental Remediation

    Fenton and Photo-Fenton Oxidation Systems

    The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This system is effective for the degradation of various chlorophenols. For instance, in the degradation of 2,4,6-trichlorophenol (a related compound), over 99% removal was achieved within 10 minutes under optimal conditions of pH 3, with initial concentrations of 1.8 mM H₂O₂ and 0.6 mM Fe²⁺. bvsalud.orgresearchgate.net While significant degradation of the parent compound occurs, complete mineralization is often slower, with only a 37% reduction in Chemical Oxygen Demand (COD) observed after one hour in the same study. researchgate.net The degradation of 2,4,6-trichlorophenol in a Fenton system leads to the formation of less chlorinated, acidic, and non-phenolic intermediates. bvsalud.orgresearchgate.net

    The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or visible light. This light exposure facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals from the photolysis of hydrogen peroxide. This synergistic effect generally leads to higher degradation and mineralization rates compared to the Fenton process alone. nih.gov Studies on other chlorophenols have demonstrated the high efficiency of the photo-Fenton system. nih.gov For example, the degradation of 2,4-dichlorophenol (B122985) in a nitrilotriacetic acid-modified photo-Fenton system reached 100% efficiency at an initial concentration of 20 mg·L⁻¹. nih.gov

    The primary mechanism in both systems is the attack of hydroxyl radicals on the aromatic ring of the this compound molecule. This leads to a series of hydroxylation, dechlorination, and ring-opening reactions, ultimately breaking down the compound into smaller organic acids and eventually mineralizing to CO₂, H₂O, and chloride ions.

    UV-Activated Oxidation (e.g., UV/H₂O₂, UV/TiO₂)

    UV-activated oxidation processes are another effective means of degrading this compound. The UV/H₂O₂ system relies on the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. This method has proven effective for the complete degradation and significant mineralization of chlorinated phenols. For instance, the UV/H₂O₂ process achieved rapid and complete degradation of 2,4,6-trichlorophenol, with significant mineralization of 40.4%. nih.gov The degradation of trichloroethene, a related chlorinated compound, by UV/H₂O₂ primarily occurs through hydroxyl radical-induced reactions, with minor contributions from direct UV photolysis. nih.gov

    Photocatalysis using titanium dioxide (TiO₂) is another prominent UV-activated AOP. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. nih.gov The UV/TiO₂ process has been shown to effectively degrade and mineralize 2,4,5-trichlorophenol. nih.gov The efficiency of this process can be influenced by the properties of the TiO₂ catalyst. For example, nano-sized TiO₂ has been extensively used due to its high photoactivity. researchgate.net The degradation rate in UV/TiO₂ systems can be significantly higher than with UV light alone. researchgate.net For 2,4,6-trichlorophenol, complete removal was observed in 4 hours using nano-TiO₂ under UV light. researchgate.net

    The degradation pathway in these systems involves the initial attack of hydroxyl radicals on the this compound, leading to the formation of hydroxylated and dechlorinated intermediates. Subsequent reactions result in the opening of the aromatic ring and the formation of aliphatic compounds, which are further oxidized to CO₂, water, and chloride ions. nih.govnih.gov

    Electrochemical Oxidation Strategies

    Electrochemical oxidation offers a clean and versatile method for the degradation of persistent organic pollutants. This technique involves the generation of hydroxyl radicals and other oxidizing species on the surface of an anode when a current is applied. The choice of anode material is critical to the efficiency of the process.

    Studies on the electrochemical oxidation of 2,4,5-trichlorophenoxyacetic acid (a related compound) have demonstrated high degradation efficiencies of over 90% in 20 minutes using various metal-oxide-coated titanium anodes, such as Ti/SnO₂-Sb/Ce-PbO₂, Ti/SnO₂-Sb, and Ti/RuO₂. nih.gov The degradation efficiency on these anodes reached over 99.9%, 97.2%, and 91.5%, respectively, after 30 minutes. nih.gov The corresponding total organic carbon (TOC) removal was 65.7%, 54.6%, and 37.2%. nih.gov The degradation process generally follows pseudo-first-order kinetics. nih.gov

    The mechanism of electrochemical oxidation involves either direct electron transfer from the this compound molecule to the anode or, more commonly, indirect oxidation by electrochemically generated species like hydroxyl radicals. The oxidation of the hydroxyl group on the phenol ring is a key initial step, which can lead to the formation of quinones and the eventual opening of the aromatic ring. bg.ac.rs Intermediates such as 2,5-dichlorohydroquinone and 2,5-dihydroxy-p-benzoquinone have been identified during the electrochemical degradation of related compounds. nih.gov However, the formation of a passivating polyphenol film on the electrode surface can sometimes occur, leading to electrode fouling and a decrease in efficiency. bg.ac.rs

    Heterogeneous Catalysis in AOPs (e.g., Zero-Valent Iron)

    Heterogeneous catalysis, particularly using zero-valent iron (ZVI), has emerged as a promising technology for the remediation of chlorinated organic compounds. ZVI can act as both a reducing agent and a catalyst in Fenton-like reactions. In the presence of an oxidant like hydrogen peroxide, ZVI can generate hydroxyl radicals for the degradation of pollutants.

    Nanoscale zero-valent iron (NZVI) has been shown to be an effective catalyst for the degradation of 2,4,6-trichlorophenol with hydrogen peroxide. nih.gov Under optimal conditions (pH 3.0, 35°C), 2,4,6-trichlorophenol can be significantly degraded into smaller organic acids within two hours. nih.gov The catalyst also demonstrates good reusability. nih.gov

    The mechanism involves the corrosion of ZVI to release Fe²⁺ ions, which then catalyze the decomposition of H₂O₂ to form hydroxyl radicals, similar to the Fenton process. The large surface area of NZVI enhances the reaction rate. The degradation pathway involves the breakdown of the trichlorophenol structure into lower molecular weight organic acids. nih.gov

    Combining ZVI-mediated reduction with other AOPs can enhance mineralization. For example, a pre-reductive step using zero-valent copper followed by a UV/H₂O₂ process intensified the mineralization of 2,4,6-trichlorophenol due to a synergistic photo-Fenton-like process involving leached copper ions. nih.gov

    Comparative Efficacy and Mechanistic Insights of Different AOPs

    The efficacy of different AOPs for the degradation of chlorophenols varies depending on the specific process and operating conditions. A comparative study on the degradation of 4-chlorophenol found the following decreasing order of efficiency: coupled electro-oxidation/ozonation > electro-Fenton-like process > photo-Fenton process > heterogeneous photocatalysis. researchgate.net The coupled electro-oxidation/ozonation process was able to achieve complete removal of total organic carbon. researchgate.net

    Mechanistically, most AOPs rely on the generation of highly reactive hydroxyl radicals as the primary oxidant. However, the specific pathways and intermediates can differ.

    Fenton and Photo-Fenton: The reaction is initiated by hydroxyl radicals attacking the aromatic ring, leading to hydroxylation and dechlorination. Ring cleavage follows, forming aliphatic acids which are then mineralized.

    Electrochemical Oxidation: Degradation can occur through direct electron transfer at the anode or via indirect oxidation by electrogenerated oxidants. The formation of a passivating polymer film on the electrode surface is a potential drawback. bg.ac.rs

    Zero-Valent Iron: ZVI systems can involve both reductive and oxidative pathways. The generation of Fe²⁺ from ZVI corrosion initiates a Fenton-like reaction with H₂O₂.

    The ultimate goal of these processes is the complete mineralization of this compound to CO₂, H₂O, and inorganic chloride ions, thus eliminating its toxicity.

    Factors Affecting AOP Performance (e.g., pH, Oxidant Concentration)

    The performance of AOPs is significantly influenced by several operational parameters, with pH and oxidant concentration being among the most critical.

    pH: The pH of the solution plays a crucial role in the efficiency of most AOPs.

    Fenton and Photo-Fenton: These processes are highly pH-dependent, with the optimal pH typically being around 3. bvsalud.orgresearchgate.net At higher pH values, iron precipitates as ferric hydroxide (B78521), reducing the availability of the catalyst and consequently the generation of hydroxyl radicals. At very low pH, the formation of oxonium ions (H₃O₂⁺) can scavenge hydroxyl radicals.

    UV/H₂O₂: The efficiency of the UV/H₂O₂ process can also be pH-dependent, although it is generally effective over a wider pH range than Fenton-based systems.

    UV/TiO₂: The effect of pH on photocatalysis is complex. It can influence the surface charge of the TiO₂ catalyst and the speciation of the target pollutant. For some chlorophenols, degradation efficiency increases with increasing pH from 3 to 11. researchgate.netresearchgate.net This can be attributed to the increased formation of hydroxyl radicals from hydroxide ions and the fact that the anionic form of the phenol at higher pH may be more susceptible to degradation. researchgate.netresearchgate.net

    Electrochemical Oxidation: The pH can affect the electrode material's stability, the speciation of the pollutant, and the nature of the electro-generated oxidants. Some electrochemical systems show high degradation efficiency across a wide pH range (3.1-11.2). nih.gov

    Oxidant Concentration: The concentration of the oxidant, typically hydrogen peroxide, is another key parameter.

    An increase in oxidant concentration generally leads to a higher degradation rate up to an optimal point. This is because a higher concentration of H₂O₂ results in a greater generation of hydroxyl radicals.

    The initial concentration of the pollutant itself can also affect the degradation efficiency. Generally, higher initial concentrations can lead to a decrease in the degradation rate as the available oxidants become the limiting factor. nih.gov

    Interactive Data Table: Degradation of Chlorophenols by AOPs

    AOP SystemTarget CompoundKey FindingsReference
    Fenton2,4,6-Trichlorophenol>99% degradation in 10 min at pH 3. bvsalud.orgresearchgate.net
    Photo-Fenton2,4-Dichlorophenol100% degradation at 20 mg·L⁻¹ initial concentration. nih.gov
    UV/H₂O₂2,4,6-TrichlorophenolComplete degradation and 40.4% mineralization. nih.gov
    UV/TiO₂2,4,5-TrichlorophenolEffective degradation and mineralization. nih.gov
    Electrochemical Oxidation2,4,5-Trichlorophenoxyacetic acid>99.9% degradation in 30 min with Ti/SnO₂-Sb/Ce-PbO₂ anode. nih.gov
    Zero-Valent Iron/H₂O₂2,4,6-TrichlorophenolSignificant degradation into organic acids in 2 hours at pH 3. nih.gov

    Analytical Methodologies for Environmental Monitoring and Research

    Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

    The initial and often most critical step in the analysis of 2,4,5-trichlorophenolate is the effective extraction and pre-concentration of the analyte from complex environmental samples. The choice of technique depends heavily on the matrix being analyzed.

    Water and Wastewater Samples

    For aqueous samples such as drinking water, groundwater, and wastewater effluents, several methods are utilized to isolate and concentrate chlorophenols. nih.gov

    Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of chlorophenols from the water sample into an immiscible organic solvent, such as methylene (B1212753) chloride. nih.gov While effective, LLE can be time-consuming and requires large volumes of potentially hazardous solvents. researchgate.netnih.gov

    Solid-Phase Extraction (SPE): SPE has become a widely accepted and automated alternative to LLE. researchgate.netthermofisher.com In this technique, the water sample is passed through a cartridge containing a solid adsorbent material, such as C18-bonded silica (B1680970) or a strong anion-exchange resin. thermofisher.comresearchgate.net The chlorophenols are retained on the sorbent, while the bulk of the water passes through. The analytes are then eluted with a small volume of an organic solvent. thermofisher.com U.S. EPA Method 528, for instance, specifies the use of SPE for the analysis of phenols in water. thermofisher.com Automated SPE systems can process multiple samples simultaneously, improving reproducibility and throughput. thermofisher.com

    Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a polymeric stationary phase. researchgate.netnih.gov The fiber is exposed to the water sample (either directly or in the headspace), and the chlorophenols partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.govdss.go.th

    Dispersive Liquid-Liquid Microextraction (DLLME): This miniaturized version of LLE uses a small amount of extraction solvent dispersed into the aqueous sample with the aid of a disperser solvent. researchgate.netchemsrc.com This creates a cloudy solution with a large surface area for rapid extraction. After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis.

    Soil and Sediment Samples

    The extraction of this compound from solid matrices like soil and sediment presents additional challenges due to the strong binding of the compound to organic matter and mineral surfaces.

    Alkaline Extraction: A common approach involves extracting the soil or sediment with an alkaline solution, such as sodium hydroxide (B78521). tandfonline.comoup.com This converts the phenolic compounds into their more water-soluble phenolate (B1203915) forms, facilitating their removal from the solid matrix. nih.gov The extract is then acidified to convert the phenolates back to their neutral form for subsequent cleanup and analysis. tandfonline.comoup.com

    Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into a solvent. nih.govtandfonline.com It is generally faster than traditional methods like Soxhlet extraction. nih.gov

    Accelerated Solvent Extraction (ASE): ASE, also known as pressurized solvent extraction, utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. acs.org Water can even be used as the extraction solvent at elevated temperatures. dss.go.th

    Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov

    Following initial extraction, a cleanup step is often necessary to remove interfering substances from the extract before instrumental analysis. This can involve techniques like solid-phase extraction or partitioning between different solvents. tandfonline.comoup.com

    Chromatographic Separation and Detection Methods

    Chromatography is the cornerstone of analyzing complex mixtures of environmental contaminants like this compound. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

    Gas Chromatography-Mass Spectrometry (GC/MS)

    GC/MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including chlorophenols.

    In GC, the sample extract is injected into a heated port, where the compounds are vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary liquid phase coated on the inside of the column.

    However, the direct analysis of polar compounds like chlorophenols by GC can be problematic, often resulting in poor peak shape and reduced sensitivity. gcms.cz To overcome this, a derivatization step is frequently employed to convert the chlorophenols into less polar, more volatile derivatives. gcms.cz A common method is acetylation, which involves reacting the chlorophenols with a reagent like acetic anhydride. researchgate.netgcms.cz Silylation is another derivatization technique used for this purpose. chromatographyonline.com

    The separated compounds exiting the GC column are then introduced into a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for highly specific and sensitive detection and quantification. gcms.cz The use of tandem mass spectrometry (GC/MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of chlorophenols at very low concentrations (parts-per-trillion range) in complex matrices. gcms.cznih.gov

    Table 1: Examples of GC/MS Methods for 2,4,5-Trichlorophenol(ate) Analysis

    MethodMatrixDetection LimitReference
    EPA-EAD 1625Water10 µg/L smolecule.com
    DOE OM100RSolid waste, soils, groundwater37 µg/L smolecule.com

    This table is interactive. Users can sort and filter the data.

    High-Performance Liquid Chromatography (HPLC) with Advanced Detection

    HPLC is a complementary technique to GC and is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds that are not easily analyzed by GC.

    In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with small particles of a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For chlorophenols, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. tandfonline.comoup.com

    Various detectors can be coupled with HPLC for the analysis of chlorophenols:

    UV-Vis Detector: This detector measures the absorbance of UV or visible light by the analytes as they elute from the column. tandfonline.comoup.com It is a robust and widely used detector but may lack the specificity of mass spectrometry.

    Electrochemical Detector: This detector measures the current resulting from the oxidation or reduction of the analytes at an electrode surface. It can be highly sensitive and selective for electroactive compounds like phenols. nih.gov

    Mass Spectrometry (LC/MS): The coupling of HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. tandfonline.com LC-MS/MS, in particular, is a powerful tool for the trace analysis of chlorophenols in complex environmental samples. tandfonline.com

    Table 2: Examples of HPLC Methods for 2,4,5-Trichlorophenol(ate) Analysis

    MethodMatrixDetection LimitReference
    DOE OH100RLeachates, aqueous liquid-waste2.2 mg/L smolecule.com
    HPLC with UV DetectionSoil2-2.5 ppb tandfonline.comoup.com

    This table is interactive. Users can sort and filter the data.

    Spectroscopic Techniques for Metabolite and Transformation Product Identification

    Understanding the environmental fate of this compound requires the identification of its degradation and transformation products. While chromatographic methods are excellent for separating these compounds, spectroscopic techniques are indispensable for elucidating their chemical structures.

    Mass spectrometry, particularly when coupled with chromatography (GC/MS and LC/MS), is a primary tool for this purpose. The fragmentation patterns observed in the mass spectra provide crucial information about the molecular structure of the metabolites. For instance, the metabolism of 2,4,5-trichlorophenol (B144370) can lead to the formation of products such as 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone (B146588), which can be identified by their unique mass spectra. nih.gov

    In some cases, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used to provide complementary structural information, although they generally require higher concentrations of the analyte than mass spectrometry.

    Immunochemical Assays for Quantitative Analysis

    Immunochemical methods, particularly enzyme-linked immunosorbent assays (ELISAs), offer a highly sensitive, specific, and cost-effective approach for analyzing a range of environmental contaminants, including this compound. nih.gov These assays utilize the specific binding interaction between an antibody and the target analyte.

    Enzyme-Linked Immunosorbent Assay (ELISA) Development

    The development of an ELISA for a small molecule like this compound requires a multi-step process. Since small molecules are not immunogenic on their own, they must first be chemically linked to a larger carrier protein, such as bovine serum albumin (BSA), to create a bioconjugate. nih.gov This conjugate is then used to immunize animals to produce antibodies that can specifically recognize the target molecule.

    For the analysis of 2,4,5-Trichlorophenol (2,4,5-TCP), the acidic form of this compound, a competitive ELISA format is commonly developed. nih.gov In this format, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.

    An evaluated immunoassay for 2,4,5-TCP demonstrated high stability and sensitivity. nih.gov The assay was found to be stable in media with pH values from 6.6 to 10.5 and ionic strength values between 20 and 80 mS/cm. nih.gov Under these optimized conditions, the assay achieved a very low limit of detection. nih.gov

    Table 1: Performance Characteristics of an Optimized 2,4,5-TCP Immunoassay

    ParameterValueReference
    Limit of Detection (LOD)0.05 µg/L nih.gov
    Dynamic Range0.09 - 0.72 µg/L nih.gov
    pH Stability Range6.6 - 10.5 nih.gov
    Ionic Strength Stability20 - 80 mS/cm nih.gov

    Matrix Effects in Immunoassay Performance

    A significant challenge in using immunoassays for environmental samples is the interference caused by the sample matrix. nih.gov Matrix effects can alter the accuracy, precision, and sensitivity of the assay. nih.gov These effects arise from various components within the sample, such as dissolved organic matter, salts, and structurally related compounds that can cross-react with the antibody. nih.govresearchgate.net

    The analysis of 2,4,5-TCP is susceptible to matrix effects when testing complex environmental and biological samples. nih.gov For instance, the presence of unknown cross-reactants in wastewater can significantly affect ELISA determinations. researchgate.net The pH of the sample is also a critical factor, as it influences the ionization state of the phenolate and its interaction with matrix components. epa.govresearchgate.net

    To counteract these interferences, specific sample pretreatment procedures and specialized buffer systems are developed. nih.govnih.gov For the 2,4,5-TCP immunoassay, simple sample treatment protocols have been established for analyzing natural waters, urine, and serum, which successfully mitigate matrix effects and allow for accurate quantification. nih.gov A more general strategy to control matrix effects involves using a diluent buffer system containing agents like bovine serum albumin (BSA), ethylenediaminetetraacetic acid (EDTA), and sodium chloride to normalize the sample environment. nih.gov

    Table 2: Matrix Effects on 2,4,5-TCP Immunoassay Detection Limits

    Sample MatrixLimit of Detection (LOD)Reference
    Standard Buffer0.05 µg/L nih.gov
    Natural Waters0.07 µg/L nih.gov
    Urine0.26 µg/L nih.gov
    Serum0.8 µg/L nih.gov

    Method Validation and Performance Characteristics in Environmental Analysis

    Validation of an analytical method is essential to ensure its reliability for a specific application. Key performance characteristics that are evaluated include accuracy, precision, linearity, and the limit of detection.

    For the 2,4,5-TCP immunoassay, validation studies have demonstrated good accuracy and precision. nih.gov The coefficients of variation (CV), which measure precision, were found to be 12% or lower for both within-assay and between-assay measurements. nih.gov The accuracy of the method, determined by analyzing spiked samples, was also shown to be high. nih.gov The linearity of an assay is defined by its dynamic range, which for the 2,4,5-TCP ELISA was established between 0.09 and 0.72 µg/L. nih.gov

    These validation parameters confirm that the immunochemical method is a suitable and reliable tool for the biological monitoring of 2,4,5-TCP in various sample types, providing the necessary sensitivity and accuracy for environmental and exposure assessment studies. nih.gov

    Table 3: Validation Parameters for the 2,4,5-TCP Immunoassay

    Validation ParameterFindingReference
    AccuracyGood nih.gov
    Precision (CV%)≤ 12% nih.gov
    Limit of Detection (LOD)0.05 µg/L (in buffer) nih.gov
    Linearity (Dynamic Range)0.09 - 0.72 µg/L nih.gov

    Computational Chemistry and Theoretical Investigations of 2,4,5 Trichlorophenolate Reactivity

    Quantum Chemical Characterization of Reaction Mechanisms

    Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the complex reaction mechanisms involving 2,4,5-trichlorophenolate and its parent phenol (B47542). researchgate.netacs.org These studies explore various potential energy surfaces to map out the pathways leading to the formation of dioxins and other transformation products. Key mechanisms investigated include free-radical pathways, direct intermolecular condensation, and anionic reactions. researchgate.netacs.org

    Elucidation of Electron Transfer Pathways

    Electron transfer is a fundamental step in many of the proposed reaction pathways for this compound. The formation of the 2,4,5-trichlorophenoxy radical is a critical initiation step for subsequent reactions. Theoretical studies have shown that this process, while strongly endothermic in the gas phase via simple hydrogen atom loss from the phenol, can be facilitated by other species. acs.org

    Analysis of Energetic Barriers and Transition States

    A central goal of theoretical studies is to calculate the energetic barriers (activation energies) and characterize the geometry of transition states for each elementary reaction step. This information is vital for determining the feasibility and rate of different reaction pathways.

    In the formation of TCDD from 2,4,5-trichlorophenol (B144370), quantum chemical studies have calculated thermodynamic parameters (ΔH, ΔS, and ΔG), reaction barriers, and rate constants over a wide temperature range (e.g., 300–1200 K). researchgate.net For the reaction of the this compound anion with other chlorophenols to form trichlorinated dibenzo-p-dioxins, DFT calculations at levels such as B3LYP/6-31+G(d) have been used to investigate the potential energy surface. researchgate.net These studies identify the transition states for the formation of a key "predioxin" intermediate and its subsequent evolution. researchgate.net Ab initio calculations have also been employed to compare the energetics of direct condensation pathways versus those proceeding through radical intermediates, finding that different pathways may be favored at different temperatures. acs.org For example, at lower temperatures, one radical pathway may favor TCDD formation while another favors pentachlorodibenzofuran (PeCDD) formation. acs.org

    Interactive Table: Calculated Energetic Data for Dioxin Formation Pathways Note: The specific values can vary significantly based on the computational method and reaction model. The data below is illustrative of typical computational outputs.

    Modeling of Reactive Intermediates and Transformation Products

    Computational modeling allows for the detailed structural and electronic characterization of short-lived reactive intermediates that are difficult to observe experimentally. In the context of this compound reactivity, key intermediates include the 2,4,5-trichlorophenoxy radical and various "predioxin" structures. researchgate.netresearchgate.net Theoretical calculations provide optimized geometries, vibrational frequencies, and electronic properties for these species. acs.org

    The ultimate transformation products of these reactions are often various isomers of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Theoretical studies have examined the formation pathways leading to specific isomers like 2,3,7,8-TCDD, 1,2,4,7,8-PeCDD, and 1,2,4,6,7,9-HxCDD from 2,4,5-trichlorophenol precursors. researchgate.netacs.org These models can predict the likely congeners to be formed under different conditions. For instance, ab initio studies found that direct intermolecular condensation of two 2,4,5-trichlorophenol molecules exclusively produces 2,3,7,8-TCDD among the three isomers studied. acs.org

    Prediction of Reactivity Towards Environmental Oxidants (e.g., Hydroxyl Radicals, Singlet Oxygen)

    This compound can be degraded in the environment through reactions with various oxidants. Theoretical chemistry is a powerful tool for predicting the kinetics and mechanisms of these degradation processes.

    Sunlight irradiation of natural waters can produce transient oxidants, including hydroxyl radicals (HO•) and singlet oxygen (¹O₂), which are highly reactive towards phenols. nsf.govdss.go.th While specific computational studies on this compound with hydroxyl radicals are not widely reported, the high reactivity of HO• with other phenols suggests it would be a significant degradation pathway. researchgate.net

    More detailed computational work has been done on the reaction of phenolates with singlet oxygen. nsf.gov Using DFT, researchers have calculated the aqueous-phase free energies of activation (ΔG‡aq) for reactions involving a wide range of organic compounds, including various trichlorophenolates. nsf.gov These studies compare two primary mechanisms: single electron transfer (SET) and ¹O₂ addition. For phenolates, the calculations often show that the initial rate-determining step is the formation of a precursor complex with a degree of charge transfer. nsf.gov The calculated activation energies for related compounds like 2,3,5-trichlorophenolate and 2,4,6-trichlorophenolate (B1253160) provide a strong basis for predicting the reactivity of the 2,4,5-isomer. nsf.gov

    Interactive Table: Calculated Reactivity Parameters for Trichlorophenolates with Singlet Oxygen (¹O₂) Data is for illustrative purposes, based on trends from related compounds in the literature.

    Correlation of Theoretical Parameters with Experimental Observations

    A critical aspect of computational chemistry is the validation of theoretical models against experimental data. When successful, these correlations enhance the predictive power of the models.

    Several studies on 2,4,5-trichlorophenol/phenolate (B1203915) transformations have demonstrated a strong correlation between theory and experiment.

    Temperature Dependence: Quantum chemical studies on TCDD formation from 2,4,5-trichlorophenol predicted a significant increase in dioxin formation around 900 K, particularly through radical-propagated mechanisms. researchgate.net This finding is consistent with experimental results showing an increased conversion of trichlorophenol in the non-catalytic gas phase reaction between 600 and 900 K. researchgate.net

    Linear Free-Energy Relationships (LFERs): For reactions with singlet oxygen, researchers have developed LFERs that connect theoretically calculated parameters with experimentally measured rate constants. nsf.gov For a set of 36 different phenolates, a strong linear correlation was found between the calculated aqueous-phase free energy of activation (ΔG‡aq) for the SET mechanism and the logarithm of the experimental chemical reaction rate constant (kchem). nsf.gov Such relationships are invaluable for predicting the reaction rates of compounds for which experimental data is unavailable.

    These correlations underscore the power of computational methods to not only explain experimental observations but also to provide reliable predictions about the reactivity and environmental fate of compounds like this compound.

    Innovative Remediation Strategies for 2,4,5 Trichlorophenolate Contamination

    Integrated Remediation Approaches

    Combining different treatment processes can lead to enhanced degradation efficiency and more complete mineralization of 2,4,5-trichlorophenolate. These integrated approaches often leverage the strengths of individual techniques to overcome their limitations.

    The integration of photolysis and biodegradation presents a promising strategy for the remediation of chlorinated phenols. Photolysis, the decomposition of compounds by light, can break down the complex structure of this compound, making it more amenable to microbial degradation. nih.gov Ultraviolet (UV) irradiation of chlorinated phenols in aqueous solutions leads to the substitution of chlorine atoms with hydroxyl groups, a process that can result in the formation of less toxic intermediates. nih.gov

    Hybrid treatment systems that combine multiple advanced oxidation processes (AOPs) or couple AOPs with other technologies have demonstrated significant synergistic effects in the degradation of chlorinated phenols. A study on the degradation of 2,4,6-trichlorophenol (B30397), a closely related isomer, investigated the combination of hydrodynamic cavitation (HC), ozone (O₃), and hydrogen peroxide (H₂O₂). nih.gov The combined HC+O₃+H₂O₂ process achieved 100% degradation of the pollutant, along with a 95.6% removal of total organic carbon (TOC) and 80.9% removal of chemical oxygen demand (COD). nih.govresearchgate.net These results were superior to the individual processes or simpler combinations like HC+O₃ or O₃+H₂O₂. nih.govresearchgate.net The synergy arises from the increased generation of highly reactive hydroxyl radicals, which are powerful oxidizing agents capable of breaking down recalcitrant organic molecules. researchgate.net

    The table below summarizes the degradation efficiency of different hybrid systems for 2,4,6-trichlorophenol, illustrating the synergistic enhancement.

    Treatment ProcessPollutant Degradation (%)TOC Removal (%)COD Removal (%)
    HC + O₃97.194.478.5
    O₃ + H₂O₂95.594.876.2
    HC + O₃ + H₂O₂10095.680.9
    This data is based on studies of 2,4,6-trichlorophenol degradation. nih.govresearchgate.net

    Coupling of Photolysis and Biodegradation

    Nanomaterial-Based Remediation Technologies

    The unique properties of nanomaterials, such as high surface area and reactivity, make them highly effective for environmental remediation. Their application in treating this compound contamination is a rapidly advancing field.

    Nanomaterials can serve as highly efficient adsorbents for removing chlorinated phenols from water. Multi-walled carbon nanotubes (MWCNTs) have been investigated for the adsorption of 2,4,6-trichlorophenol. researchgate.net Their large surface area and porous structure allow for the effective concentration and removal of the contaminant from aqueous solutions. researchgate.net The adsorption process on MWCNTs was found to be reversible, suggesting the potential for regeneration and reuse of the adsorbent material. researchgate.net Oxidation treatment of MWCNTs can further increase their surface area and introduce functional groups, enhancing their adsorption capacity for both the chlorinated phenol (B47542) and co-contaminating heavy metals like Cu(II). researchgate.net

    Nanocatalysts offer a significant improvement in the catalytic degradation of persistent organic pollutants. Polypyrrole/AgFeO₂ nanohybrids have been synthesized and used as a visible-light-driven photocatalyst for the degradation of 2,4,6-trichlorophenol. researchgate.netrsc.org These nanohybrids were able to completely degrade the pollutant in a short period of 40 minutes under sonophotocatalytic conditions. researchgate.netrsc.org The catalytic process involves the generation of electron-hole pairs in the semiconductor nanomaterial upon light absorption, which then produce reactive oxygen species that degrade the pollutant. rsc.org The degradation was found to follow pseudo-first-order kinetics, and the final products were identified as diols, indicating the breakdown of the aromatic ring. researchgate.netrsc.org

    Density functional theory (DFT) calculations have also explored the catalytic effect of metal oxides like CuO in the degradation of 2,4,5-trichlorophenol (B144370). acs.orgacs.org These studies indicate that the metal oxide surface facilitates the formation of a chlorophenoxy radical, a key step in the subsequent degradation pathways. acs.orgacs.org

    Research is increasingly focused on developing multifunctional nanomaterials that can perform several roles in the remediation process. For instance, chitosan-coated Fe₂O₃-Ag₂O-TiO₂ nanoparticles have been identified as promising for environmental remediation due to their high surface area and reactivity. researchgate.net In this system, chitosan (B1678972) acts as a biocompatible stabilizer and enhances the photocatalytic activity of the metal oxide nanoparticles. researchgate.net Such multifunctional materials can offer combined adsorption and catalytic degradation capabilities, leading to more efficient and complete removal of contaminants like this compound. The development of these advanced materials holds significant promise for future in-situ and ex-situ remediation applications. google.comresearchgate.net

    Nanocatalysis for Enhanced Degradation

    Electrokinetic Remediation Principles and Applications

    Electrokinetic remediation is an emerging technology that utilizes a low-level direct current electric field to mobilize and remove contaminants from soil and groundwater. researchgate.netmdpi.com This process relies on several fundamental mechanisms, including electroosmosis, electromigration, and electrophoresis, to transport pollutants through the porous soil matrix. mdpi.comprovectusenvironmental.com The application of an electric current across electrodes placed in the contaminated soil induces the movement of water, ions, and charged particles, facilitating the removal of contaminants. mdpi.comprovectusenvironmental.com

    The effectiveness of electrokinetic remediation for chlorophenols, including this compound, is influenced by several factors, most notably the soil pH. researchgate.netsemanticscholar.org Higher pH values tend to enhance the removal of weak organic acids like chlorophenols. researchgate.net However, the process can also lead to partial degradation of the contaminant near the electrodes. researchgate.net Research has demonstrated that combining electrokinetics with electrochemical reactions can significantly improve removal efficiencies. researchgate.net For instance, one study achieved an 85% removal of four different phenols and chlorophenols after 140 minutes of treatment at a voltage of 1200 V m⁻¹, a current of 10 mA, and a pH of 9.8. researchgate.net

    The technology is particularly well-suited for low-permeability soils such as clay, where conventional remediation methods are often less effective. researchgate.net By inducing the movement of contaminants, electrokinetic remediation can overcome the limitations of hydraulic-based flushing techniques. semanticscholar.org Studies have also explored enhancing the process by introducing agents like persulfate to degrade contaminants in situ. nih.gov For example, the electrokinetic delivery of sodium persulfate has been shown to effectively degrade 2,4-dichlorophenol (B122985) in soil. nih.gov

    Table 1: Research Findings on Electrokinetic Remediation of Chlorophenols
    ContaminantInitial ConcentrationTreatment ConditionsRemoval/Degradation EfficiencySource
    Phenol and ChlorophenolsNot specified1200 V m⁻¹, 10 mA, pH 9.8, 140 min85% researchgate.net
    Pentachlorophenol (PCP)100 mg/kg1 VDC/cm, ~500 h40% - 95% semanticscholar.org
    2,4-Dichlorophenol (2,4-DCP)Not specified1.0 V/cm, 9 days, Na₂S₂O₈ addition~26% nih.gov

    Phytoremediation Potential in Contaminated Environments

    Phytoremediation has emerged as a cost-effective and environmentally friendly approach for cleaning up sites contaminated with organic pollutants like this compound. tandfonline.comresearchgate.net This technology utilizes plants to remove, degrade, or stabilize contaminants from soil and water. tandfonline.comresearchgate.net Several mechanisms are involved in phytoremediation, including phytoextraction (uptake of contaminants into plant tissues), phytotransformation (enzymatic alteration of contaminants within the plant), and rhizodegradation (breakdown of contaminants in the root zone by microbial activity). tandfonline.comresearchgate.net

    Plants possess inherent metabolic capabilities to transform toxic organic compounds into less harmful substances, a process often referred to as the "green liver" model. tandfonline.com This metabolism typically occurs in three phases: transformation, conjugation, and sequestration. redalyc.org For chlorophenols, the presence of a hydroxyl group makes them amenable to direct Phase II metabolism, which involves conjugation with sugars or amino acids to increase water solubility and reduce toxicity. redalyc.orgnih.gov

    The effectiveness of phytoremediation can be influenced by various factors, including the type of plant species, contaminant concentration, and environmental conditions. researchgate.net For instance, aquatic plants like Lemna minor have been studied for their ability to take up 2,4,5-trichlorophenol from water. researchgate.net

    Plant-Microbe Interactions in Degradation

    The synergistic relationship between plants and microorganisms in the rhizosphere is crucial for the effective degradation of persistent organic pollutants like this compound. bbau.ac.inresearchgate.net Plants release root exudates that can serve as a carbon source for soil microorganisms, stimulating their growth and metabolic activity. researchgate.net In turn, these microbes can break down complex organic contaminants into simpler, less toxic compounds that can be more easily taken up and metabolized by the plant. bbau.ac.inresearchgate.net

    Genetic Modification for Enhanced Bioremediation

    To overcome the natural limitations of plants in metabolizing highly chlorinated and recalcitrant compounds, scientists have turned to genetic engineering. tandfonline.comtandfonline.com By introducing genes from other organisms, such as bacteria, fungi, or even mammals, that encode for specific degradative enzymes, the phytoremediation capabilities of plants can be significantly enhanced. tandfonline.comtandfonline.com This approach has been successful in improving the tolerance, removal, and degradation of a variety of pollutants, including chlorinated compounds. tandfonline.comnih.gov

    One promising strategy involves the overexpression of genes encoding enzymes like cytochrome P450 monooxygenases and glucosyltransferases. tandfonline.comnih.gov For example, transgenic Arabidopsis plants overexpressing a glucosyltransferase from Populus trees demonstrated significantly enhanced tolerance to and removal of 2,4,5-TCP and 2,4,6-TCP from their growth media. nih.gov The enzyme facilitated the conjugation of the trichlorophenols with sugars, effectively detoxifying them. nih.gov Similarly, expressing mammalian cytochrome P450 2E1 in plants has been shown to enhance the metabolism of trichloroethylene (B50587) and other volatile organic compounds. nih.gov

    Another approach is to enhance the secretion of enzymes from plant roots to degrade contaminants outside the plant. nih.gov Overexpression of a laccase gene in Arabidopsis thaliana led to increased resistance to trichlorophenol in the soil. nih.gov The development of transgenic plants with multiple transgenes targeting different steps in the pollutant metabolism pathway holds the potential for even more efficient and complete remediation. tandfonline.comnih.gov

    Table 2: Examples of Genetic Modification for Enhanced Phytoremediation of Chlorinated Compounds
    Gene/EnzymeSource OrganismTransgenic PlantTarget Contaminant(s)Observed EnhancementSource
    Glucosyltransferase (PtUGT72B1)PopulusArabidopsis2,4,5-TCP, 2,4,6-TCPEnhanced tolerance and removal from media nih.gov
    Cytochrome P450 2E1MammalianTobaccoTrichloroethylene (TCE)Enhanced metabolism nih.gov
    LaccaseCottonArabidopsis thalianaTrichlorophenolIncreased resistance in soil nih.gov
    Dehalogenases (DhlA, DhlB)Xanthobacter autotrophicusTobacco1,2-dichloroethaneDehalogenation of a recalcitrant compound nih.gov

    Optimization of Remediation Parameters for Field Application

    Transitioning innovative remediation strategies from the laboratory to successful field applications requires careful optimization of various parameters. For electrokinetic remediation, key factors include the applied voltage gradient, current, soil pH, and the placement of electrodes. researchgate.netsemanticscholar.org Studies have shown that a voltage gradient of 1 V/cm is often used in bench-scale experiments. semanticscholar.org The pH of the soil is critical, as it affects the solubility and mobility of chlorophenols. epa.govsemanticscholar.org Maintaining a neutral or slightly alkaline pH can be beneficial for the process. mdpi.com The use of enhancing agents, such as persulfate, and the configuration of the electrode system must also be tailored to the specific site conditions. nih.gov

    For phytoremediation, the selection of appropriate plant species is paramount. researchgate.netresearchgate.net Ideal plants should be fast-growing, have extensive root systems, and exhibit high tolerance to the specific contaminants present. researchgate.net The success of phytoremediation also depends on environmental factors like climate, soil type, and the bioavailability of the contaminant. nih.govresearchgate.net In co-contaminated soils, where both organic pollutants and heavy metals are present, the interactions between these contaminants can inhibit microbial activity and plant growth, posing additional challenges. mdpi.com Therefore, a site-specific approach that considers all these variables is essential for designing an effective phytoremediation plan. researchgate.net The potential for contaminants to enter the food chain through plant uptake must also be carefully managed. tandfonline.com

    Q & A

    Basic Question: What are the established synthesis pathways and purification methods for sodium 2,4,5-trichlorophenolate?

    Answer:
    Sodium this compound is synthesized via alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (TCB). The process involves reacting TCB with sodium hydroxide under controlled temperature (70–90°C) to yield the sodium salt. Critical purification steps include vacuum distillation to remove unreacted TCB and recrystallization in ethanol to eliminate residual chlorinated byproducts. Contamination risks arise during condensation with trichloroacetic acid to produce 2,4,5-T, where parasitic reactions at elevated temperatures (>180°C) generate 2,3,7,8-TCDD. Researchers must monitor reaction kinetics and employ gas chromatography-mass spectrometry (GC-MS) to validate purity .

    Basic Question: What analytical techniques are recommended for quantifying this compound in environmental samples?

    Answer:
    High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for quantifying this compound in water matrices. For complex environmental samples (e.g., soil or sediment), Soxhlet extraction using dichloromethane, followed by derivatization with acetic anhydride, enhances detection sensitivity. GC-MS with electron capture detection (ECD) is preferred for identifying chlorinated derivatives. Surrogate standards like 2,4-dichlorophenylacetic acid should be spiked to assess recovery rates (target: 70–120%) .

    Advanced Question: How can researchers mitigate TCDD contamination during this compound synthesis?

    Answer:
    TCDD formation occurs via dimerization of two this compound molecules under high-temperature conditions. To suppress this:

    • Limit reaction temperatures to <160°C using inert atmospheres (N₂ or Ar).
    • Introduce radical scavengers (e.g., ascorbic acid) to inhibit condensation pathways.
    • Post-synthesis, employ activated carbon filtration or supercritical CO₂ extraction to adsorb TCDD. Validate contamination levels via EPA Method 8290 (GC-MS/MS with isotopic dilution) .

    Advanced Question: What are the anaerobic degradation pathways for this compound in contaminated environments?

    Answer:
    Under anaerobic conditions, Dehalococcoides spp. mediate reductive dechlorination, preferentially removing the meta-chlorine substituent to yield 3-chlorophenol (3-CP). Further degradation involves Desulfitobacterium strains converting 3-CP to phenol via hydrolytic dechlorination. Methanogenic consortia then mineralize phenol to CO₂ and CH₄. Researchers should use stable isotope probing (SIP) with ¹³C-labeled substrates to track microbial community dynamics .

    Advanced Question: How do historical production practices of 2,4,5-T herbicides inform current risk assessments?

    Answer:
    Historical data from Agent Orange production (1960s–1970s) reveal TCDD contamination levels up to 50 ppm in 2,4,5-T formulations. Residual this compound in soil exhibits a half-life of 15–20 years, with bioaccumulation factors (BAFs) >100 in benthic organisms. Modern risk assessments use probabilistic models (e.g., Monte Carlo simulations) to estimate dermal and inhalation exposure for remediation workers, referencing OSHA PELs (0.1 µg/m³ for TCDD) .

    Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

    Answer:

    • Personal protective equipment (PPE): Nitrile gloves (≥8 mil thickness), Tyvek® suits, and full-face respirators with organic vapor cartridges.
    • Engineering controls: Fume hoods with ≥100 ft/min face velocity and secondary containment trays.
    • Emergency measures: Immediate decontamination with 10% sodium bicarbonate solution for skin contact. Store in sealed, amber-glass containers under inert gas to prevent oxidation .

    Advanced Question: What factors influence the environmental persistence of this compound in aquatic systems?

    Answer:
    Persistence is governed by:

    • pH-dependent speciation : The phenolate anion (dominant at pH >8) resists hydrolysis, whereas the protonated form (pH <6) undergoes photolysis (t₁/₂ = 14 days under UV light).
    • Sediment interaction : Organic carbon content (Koc = 1,200–1,500 mL/g) enhances adsorption, reducing bioavailability.
    • Microbial activity : Aerobic degradation is negligible; anaerobic consortia drive reductive dechlorination (rate: 0.05–0.2 µM/day) .

    Advanced Question: How can microbial consortia be optimized for this compound bioremediation?

    Answer:
    Enrichment cultures from contaminated sites (e.g., Eglin Air Force Base) are acclimated in serum bottles with lactate (5 mM) as an electron donor. Bioaugmentation with Dehalobacter and Geobacter spp. increases dechlorination rates by 40%. Metagenomic profiling (16S rRNA sequencing) identifies keystone species, while qPCR quantifies functional genes (rdhA, pceA) to monitor consortium stability .

    Basic Question: How is this compound standardized for use in analytical reference materials?

    Answer:
    Certified reference materials (CRMs) require ≥99.5% purity validated via:

    • Chromatographic purity : HPLC area normalization with ≤0.1% impurity peaks.
    • Elemental analysis : Theoretical vs. observed C/Cl ratios (deviation <0.3%).
    • Moisture control : Karl Fischer titration (<0.5% H₂O). CRMs are stored at -20°C in amber vials with PTFE-lined caps to prevent photodegradation .

    Advanced Question: What epidemiological models are used to correlate this compound exposure with health outcomes?

    Answer:
    Cohort studies of herbicide production workers employ logistic regression to calculate odds ratios (ORs) for chloracne (OR = 4.2, 95% CI: 2.1–8.3) and porphyria cutanea tarda (OR = 3.8, CI: 1.9–7.6). Dose-response relationships are modeled using cumulative exposure metrics (µg-TCDD/m³ × years), adjusted for lipid-adjusted serum TCDD levels. Confounding factors (smoking, co-exposure to HCB) are controlled via propensity score matching .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.